REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][NH:5][C:4](=[O:8])[C:3]=1[CH:9]=[O:10].[F:11][C:12]1[CH:17]=[CH:16][C:15](B(O)O)=[CH:14][CH:13]=1.C(O)(=O)CCCCCCCCCCCCC.N1C(C)=CC=CC=1C>C1(C)C=CC=CC=1.C([O-])(=O)C.[Cu+2].C([O-])(=O)C>[F:11][C:12]1[CH:17]=[CH:16][C:15]([N:5]2[CH:6]=[CH:7][C:2]([I:1])=[C:3]([CH:9]=[O:10])[C:4]2=[O:8])=[CH:14][CH:13]=1 |f:5.6.7|
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Name
|
|
Quantity
|
16 g
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Type
|
reactant
|
Smiles
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IC1=C(C(NC=C1)=O)C=O
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Name
|
|
Quantity
|
26.8 g
|
Type
|
reactant
|
Smiles
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FC1=CC=C(C=C1)B(O)O
|
Name
|
|
Quantity
|
58.7 g
|
Type
|
reactant
|
Smiles
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C(CCCCCCCCCCCCC)(=O)O
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Name
|
|
Quantity
|
800 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
23.4 g
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
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Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
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N1=C(C=CC=C1C)C
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
FC1=CC=C(C=C1)B(O)O
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Type
|
CUSTOM
|
Details
|
the reaction was stirred vigorously for 1 day
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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STIRRING
|
Details
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the reaction was stirred vigorously for an additional 3 days
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Duration
|
3 d
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Type
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CONCENTRATION
|
Details
|
The reaction mixture was concentrated
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Type
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ADDITION
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Details
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Celite® was added
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Type
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STIRRING
|
Details
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the mixture was stirred for 5 minutes
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Duration
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5 min
|
Type
|
FILTRATION
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Details
|
Next the mixture was filtered through a plug of Celite®
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through Celite® again
|
Type
|
CUSTOM
|
Details
|
to remove additional copper that
|
Type
|
CUSTOM
|
Details
|
had precipitated out
|
Type
|
WASH
|
Details
|
washing well with ethyl acetate
|
Type
|
WASH
|
Details
|
The filtrate was washed with 1N aqueous HCl
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
The resulting solid was triturated with ethyl acetate
|
Reaction Time |
1 d |
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)N1C(C(=C(C=C1)I)C=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.25 g | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |